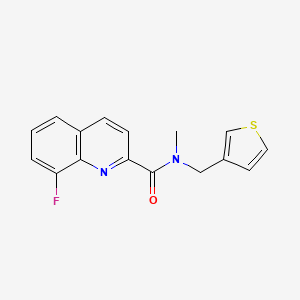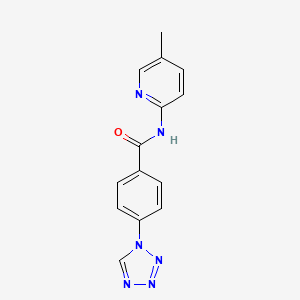
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide, also known as FTI-277, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to a class of drugs known as farnesyltransferase inhibitors (FTIs), which work by blocking the activity of an enzyme called farnesyltransferase.
Wirkmechanismus
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide works by blocking the activity of farnesyltransferase, which is an enzyme that is involved in the process of adding a lipid group to certain proteins. This lipid group is important for the proper functioning of these proteins, including proteins involved in cell division. By blocking the activity of farnesyltransferase, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide can inhibit the growth of cancer cells.
Biochemical and Physiological Effects
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. Research has shown that 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. In addition, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer. 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has also been shown to inhibit the expression of certain genes that are involved in the development and progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide in lab experiments is that it has been extensively studied and has been shown to be effective against a variety of cancer cell lines. In addition, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to have synergistic effects when used in combination with other chemotherapy drugs. However, one of the limitations of using 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide in lab experiments is that it can be difficult to synthesize and is relatively expensive.
Zukünftige Richtungen
There are a number of future directions for research on 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide. One area of research is the development of more efficient synthesis methods for 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide, which could make it more accessible and cost-effective for use in cancer treatment. Another area of research is the development of new FTIs that are more potent and have fewer side effects than 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide. Finally, research is needed to determine the optimal dosing and administration of 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide in cancer treatment.
Synthesemethoden
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-chloroquinoline with methylamine to produce 2-methylaminoquinoline. This compound is then reacted with 3-thiophenemethanol to produce N-(3-thienylmethyl)-2-methylaminoquinoline. The final step involves the reaction of this compound with 8-fluorooctanoyl chloride to produce 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. Research has shown that FTIs can inhibit the growth of cancer cells by blocking the activity of farnesyltransferase, which is involved in the process of cell division. 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to be effective against a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to have synergistic effects when used in combination with other chemotherapy drugs.
Eigenschaften
IUPAC Name |
8-fluoro-N-methyl-N-(thiophen-3-ylmethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-19(9-11-7-8-21-10-11)16(20)14-6-5-12-3-2-4-13(17)15(12)18-14/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKTYBJKVYFXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-methyl-N-(thiophen-3-ylmethyl)quinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)
![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)
![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5184466.png)
![2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5184472.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)
![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)